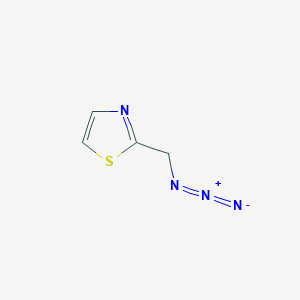

2-(Azidomethyl)-1,3-thiazole

CAS No.:

Cat. No.: VC2079624

Molecular Formula: C4H4N4S

Molecular Weight: 140.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4N4S |

|---|---|

| Molecular Weight | 140.17 g/mol |

| IUPAC Name | 2-(azidomethyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C4H4N4S/c5-8-7-3-4-6-1-2-9-4/h1-2H,3H2 |

| Standard InChI Key | PZFOOCWPEJDVQI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=N1)CN=[N+]=[N-] |

Introduction

Structural Characteristics

Basic Structural Features

2-(Azidomethyl)-1,3-thiazole consists of a five-membered thiazole ring with an azidomethyl group (-CH₂N₃) attached at the 2-position. The thiazole core itself is a heterocyclic compound containing both sulfur and nitrogen atoms in a 1,3-arrangement within a five-membered aromatic ring . The addition of the azidomethyl group at position 2 introduces a highly reactive functional group that can participate in various chemical reactions, particularly click chemistry applications.

Molecular Properties

The molecular properties of 2-(Azidomethyl)-1,3-thiazole are derived from its structural components. The thiazole ring is characterized by significant pi-electron delocalization and has considerable aromaticity, more so than corresponding oxazoles . This aromaticity is evidenced in related thiazoles by the ¹H NMR chemical shift of the ring protons, which typically absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The azide group (-N₃) in the azidomethyl substituent consists of three nitrogen atoms in a linear arrangement with a total of four electrons delocalized over the three atoms.

Electronic Structure and Reactivity

Electronic Properties

The thiazole ring exhibits significant electronic properties that influence its chemical behavior. As a heterocyclic aromatic compound, thiazole has a calculated pi-electron density that marks C5 as the primary site for electrophilic substitution, while the C2-H bond is particularly susceptible to deprotonation . In 2-(Azidomethyl)-1,3-thiazole, the presence of the azidomethyl group at position 2 modifies these electronic properties, potentially affecting the reactivity profile of the compound.

Reactivity Profile

The reactivity of 2-(Azidomethyl)-1,3-thiazole is derived from both the thiazole ring and the azide functional group. Thiazoles generally exhibit weak basicity with a pKₐ of approximately 2.5 for the conjugate acid, making them far less basic than imidazoles (pKₐ = 7) . The azide group is known for its participation in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which can facilitate the formation of 1,2,3-triazoles. This dual reactivity makes the compound potentially valuable in organic synthesis and bioconjugation applications.

Synthesis Approaches

Specialized Synthesis Strategies

Structural Variations and Related Compounds

Comparison with Related Thiazole Derivatives

A closely related compound to 2-(Azidomethyl)-1,3-thiazole is 2-(azidomethyl)-1,3-thiazole-4-carboxamide, which features an additional carboxamide group at position 4 . This compound has been characterized in databases such as PubChemLite with the identifier CID 122164053 . The additional carboxamide group would likely affect the compound's solubility, hydrogen-bonding capabilities, and potential biological interactions.

Predicted Physical Properties

Based on data from related compounds, we can estimate certain physical properties of 2-(Azidomethyl)-1,3-thiazole. For comparison, 2-(azidomethyl)-1,3-thiazole-4-carboxamide has predicted collision cross-section values that provide insights into its three-dimensional structure and potential interactions with other molecules . These values are presented in Table 1.

Table 1: Predicted Collision Cross Section Values for 2-(azidomethyl)-1,3-thiazole-4-carboxamide

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 184.02876 | 133.0 |

| [M+Na]+ | 206.01070 | 142.2 |

| [M+NH4]+ | 201.05530 | 140.7 |

| [M+K]+ | 221.98464 | 139.4 |

| [M-H]- | 182.01420 | 136.8 |

| [M+Na-2H]- | 203.99615 | 138.3 |

| [M]+ | 183.02093 | 135.2 |

| [M]- | 183.02203 | 135.2 |

Research Developments

Synthesis Methodologies

Recent advances in thiazole chemistry have included the development of novel synthetic pathways for introducing various substituents onto the thiazole scaffold. For instance, the O-alkylation of phenolic compounds followed by thionation and Hantzsch condensation has been employed to synthesize 4-phenyl-1,3-thiazole derivatives . Similar approaches could potentially be adapted for the synthesis of 2-(Azidomethyl)-1,3-thiazole, though specific protocols would need to be developed and optimized.

Spectroscopic Characteristics

Predicted Spectral Properties

The spectroscopic properties of 2-(Azidomethyl)-1,3-thiazole can be inferred from general knowledge of thiazole chemistry. In ¹H NMR spectroscopy, thiazole ring protons typically appear between 7.27 and 8.77 ppm due to the aromatic character of the ring . The methylene protons of the azidomethyl group would likely appear as a singlet in the range of 4-5 ppm. In IR spectroscopy, the azide group would be expected to show a characteristic strong absorption band around 2100 cm⁻¹ due to the asymmetric stretching of the N₃ group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume